molecular formula C8H7BrClNO2 B6254811 methyl 3-bromo-6-chloro-5-methylpyridine-2-carboxylate CAS No. 1211518-51-2

methyl 3-bromo-6-chloro-5-methylpyridine-2-carboxylate

Cat. No.: B6254811
CAS No.: 1211518-51-2
M. Wt: 264.50 g/mol
InChI Key: HERFOVHRCJRVNZ-UHFFFAOYSA-N
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Description

Methyl 3-bromo-6-chloro-5-methylpyridine-2-carboxylate is an organic compound that belongs to the pyridine family. Pyridines are heterocyclic aromatic compounds that contain a nitrogen atom in the ring structure. This particular compound is characterized by the presence of bromine, chlorine, and methyl groups attached to the pyridine ring, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-bromo-6-chloro-5-methylpyridine-2-carboxylate typically involves the bromination and chlorination of a pyridine derivative. One common method starts with 2-amino-5-bromo-6-methylpyridine, which undergoes chlorination to introduce the chlorine atom at the 6-position. The resulting compound is then esterified to form the carboxylate ester .

Industrial Production Methods

Industrial production of this compound often involves large-scale bromination and chlorination reactions under controlled conditions. The use of bromotrimethylsilane and chlorinating agents like thionyl chloride or phosphorus pentachloride is common. These reactions are typically carried out in organic solvents such as dichloromethane or chloroform to ensure high yields and purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-bromo-6-chloro-5-methylpyridine-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling reactions: Palladium catalysts and bases like potassium carbonate in organic solvents.

Major Products Formed

The major products formed from these reactions include various substituted pyridines, pyridine N-oxides, and complex heterocyclic compounds that are useful in pharmaceuticals and agrochemicals .

Scientific Research Applications

Methyl 3-bromo-6-chloro-5-methylpyridine-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a building block for bioactive compounds that can be used in drug discovery.

    Medicine: The compound is explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: It is used in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of methyl 3-bromo-6-chloro-5-methylpyridine-2-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of halogen atoms can enhance its binding affinity to molecular targets, making it a potent bioactive compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-bromo-6-chloro-5-methylpyridine-2-carboxylate is unique due to the combination of bromine, chlorine, and methyl groups along with the carboxylate ester. This unique structure allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in the synthesis of complex organic molecules .

Properties

CAS No.

1211518-51-2

Molecular Formula

C8H7BrClNO2

Molecular Weight

264.50 g/mol

IUPAC Name

methyl 3-bromo-6-chloro-5-methylpyridine-2-carboxylate

InChI

InChI=1S/C8H7BrClNO2/c1-4-3-5(9)6(8(12)13-2)11-7(4)10/h3H,1-2H3

InChI Key

HERFOVHRCJRVNZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(N=C1Cl)C(=O)OC)Br

Purity

95

Origin of Product

United States

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